molecular formula C10H12N2O B12360481 5-Pyridin-2-ylpiperidin-2-one

5-Pyridin-2-ylpiperidin-2-one

Cat. No.: B12360481
M. Wt: 176.21 g/mol
InChI Key: GUKIIWNDUDWSAB-UHFFFAOYSA-N
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Description

5-Pyridin-2-ylpiperidin-2-one is a heterocyclic compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-ylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridinecarboxaldehyde with piperidine under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-2-ylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

5-Pyridin-2-ylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyridin-2-ylpiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with only the piperidine ring.

    Pyridine: A simpler structure with only the pyridine ring.

    Pyrrolidine: Another heterocyclic compound with a five-membered ring.

Uniqueness

5-Pyridin-2-ylpiperidin-2-one is unique due to the combination of both piperidine and pyridine rings, which provides a versatile scaffold for drug development. This dual-ring structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-pyridin-2-ylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKIIWNDUDWSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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